molecular formula C16H13NO3 B7789831 (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B7789831
M. Wt: 267.28 g/mol
InChI Key: SBRXCTYIGBXNJY-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, is a high-purity chalcone derivative supplied for advanced research and development applications. Chalcones are characterized by their α,β-unsaturated ketone structure, which provides a versatile scaffold for various scientific investigations. In the field of materials science, this compound and its structural analogs are of significant interest for the development of nonlinear optical (NLO) materials . Research indicates that such chalcone derivatives exhibit excellent transparency in the visible region and demonstrate strong third-order nonlinear optical properties, making them promising candidates for optical power limiting and solid-state optical sensor protection against powerful lasers . Furthermore, the chalcone core is a privileged structure in medicinal chemistry, with a wide spectrum of reported biological activities. Scientific literature suggests that chalcone derivatives possess therapeutic potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, which are actively investigated in preclinical studies . The compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 4-nitroacetophenone . This compound is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXCTYIGBXNJY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Base : Sodium hydroxide (10–50% aqueous) or potassium hydroxide

  • Solvent : Ethanol, methanol, or ethanol-water mixtures

  • Temperature : 20–70°C

  • Time : 30 minutes to 5 hours

Example Procedure ():

  • Step 1 : Dissolve 4-methylacetophenone (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL).

  • Step 2 : Add aqueous NaOH (50%, 1 mL) and stir at 70°C for 3–5 hours.

  • Step 3 : Neutralize with 10% HCl, extract with dichloromethane, and recrystallize from methanol/water.

Key Findings:

  • Yield : 53–84% under conventional heating.

  • Challenge : The nitro group’s electron-withdrawing effect reduces the electrophilicity of the benzaldehyde carbonyl, favoring incomplete dehydration and leading to dihydrochalcone intermediates (e.g., 3-hydroxy derivatives).

  • Solution : Prolonged heating (>4 hours) or higher base concentrations (25–50% NaOH) drive dehydration to completion.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular agitation, reducing reaction times from hours to minutes.

Example Procedure ():

  • Step 1 : Mix 4-methylacetophenone and 4-nitrobenzaldehyde in ethanol.

  • Step 2 : Add 50% NaOH and irradiate at 300 W for 5–10 minutes.

  • Step 3 : Isolate the product via vacuum filtration.

Key Findings:

  • Yield : 53–65%, lower than conventional methods due to rapid kinetics favoring side reactions.

  • Advantage : Reduced reaction time (5–10 minutes vs. 3–5 hours).

Solvent and Base Optimization

The choice of solvent and base significantly impacts yield and reaction efficiency.

ParameterOptimal ConditionsYield (%)Reference
Base 50% NaOH84
Solvent Ethanol-water (3:1)94
Temperature 70°C82
Time 4 hours78

Observations:

  • Ethanol-water mixtures improve solubility of intermediates, enhancing yield.

  • KOH in ethanol at room temperature achieves 94% yield for analogous chalcones, suggesting applicability to nitro-substituted derivatives.

Mechanistic Considerations

The reaction mechanism involves two steps:

  • Aldol Addition : Base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the benzaldehyde carbonyl.

  • Dehydration : The β-hydroxyketone intermediate loses water to form the α,β-unsaturated system.

Nitro Group Effects:

  • Electron-Withdrawing Nature : Reduces benzaldehyde reactivity, necessitating stronger bases or higher temperatures.

  • Steric Effects : Para-substitution minimizes steric hindrance, favoring linear chalcone formation.

Purification and Characterization

  • Purification : Recrystallization from methanol/water yields pure product (>98% HPLC purity).

  • Characterization :

    • IR : Conjugated carbonyl stretch at 1,654 cm⁻¹.

    • ¹H NMR : Doublets for α,β-unsaturated protons (δ 7.5–8.1 ppm, J = 15.7 Hz).

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
Conventional 53–843–5 hoursHigh yield with optimized conditionsSlow; dihydrochalcone side products
Microwave 53–655–10 minRapidLower yield due to side reactions
Room-Temperature 9418–40 minEnergy-efficientRequires precise stoichiometry

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2E)-3-(4-methylphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: (2E)-3-(4-methylphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Structural Comparison of Key Chalcone Derivatives
Compound Name Substituents (α/β Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound α: 4-nitrophenyl; β: 4-methylphenyl C₁₆H₁₃NO₃ 267.28 High NLO activity, antimicrobial potential
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) α: 4-nitrophenyl; β: 3-methylphenyl C₁₆H₁₃NO₃ 267.28 NLO coefficient: 1.76 × 10⁻²² m² V⁻²
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one α: 4-methylphenyl; β: 3-bromo-4-methoxyphenyl C₁₇H₁₄BrNO₂ 352.21 Enhanced crystallizability, blue light transmittance
(2E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C7) α: 4-nitrophenyl; β: 4-methoxyphenyl C₁₆H₁₃NO₄ 283.28 Non-selective MAO inhibitor (IC₅₀ = 0.29 μM)
(2E)-1-(4-Methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one (LabMol-95) α: 4-methylphenyl; β: 5-nitrothiophen-2-yl C₁₄H₁₁NO₃S 273.30 Antitubercular activity, purity: 99.4%

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group (electron-withdrawing) enhances charge transfer in NLO applications, while 4-methoxy (electron-donating) in C7 reduces selectivity for MAO-B inhibition .

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Chalcones
Compound Name Melting Point (°C) Purity (%) Spectral Data
Target Compound Not reported Likely similar IR/NMR profiles to analogs
3MPNP Not reported NLO coefficient: 1.76 × 10⁻²² m² V⁻²
LabMol-95 194 99.4 ¹H NMR: δ 8.21 (d, J=15.6 Hz), 7.89 (d, J=8.4 Hz)
(2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) 231.7–236.9 96.7 ¹H NMR: δ 8.34 (d, J=15.6 Hz), 7.98 (d, J=8.8 Hz)
(2E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Not reported Non-genotoxic (in vitro/in vivo assays)

Key Observations :

  • Melting Points : Higher melting points (e.g., 231–236°C for 4k ) correlate with rigid triazole incorporation, whereas nitrothiophene derivatives (e.g., LabMol-95) exhibit moderate melting points (~194°C) .
  • Purity : Most synthesized chalcones achieve >95% purity via HPLC, critical for biological studies .

Key Observations :

  • Nitro Group Role : The 4-nitro group in the target compound and C7 enhances electron-deficient character, favoring charge transfer in NLO materials and enzyme inhibition .
  • Triazole Hybrids : Compounds like 4k show enhanced leishmanicidal activity, suggesting hybrid frameworks improve bioavailability.

Biological Activity

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring both a 4-methylphenyl and a 4-nitrophenyl group. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific chalcone, summarizing relevant research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO3C_{16}H_{13}NO_3. The compound’s structure includes an α,β-unsaturated carbonyl system that is pivotal for its biological activity. The presence of the nitro group enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. Studies indicate that it may induce apoptosis through the modulation of signaling pathways involving kinases and tubulin dynamics .
  • Antimicrobial Properties : Research has demonstrated that chalcones exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Antiproliferative Effects

A study evaluating the antiproliferative effects of this compound reported IC50 values ranging from 23 to 33 nM against triple-negative breast cancer cells. This activity is comparable to known chemotherapeutic agents .

CompoundCell LineIC50 (nM)
This compoundMDA-MB-23123 - 33
Combretastatin A-4 (CA-4)MCF-73.9

Tubulin Interaction

The compound's ability to inhibit tubulin polymerization was confirmed through in vitro assays, suggesting that it binds to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, which is critical for cell division and function .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a controlled study, administration of the compound led to significant tumor regression in animal models of breast cancer. The study emphasized its role in inducing apoptosis and inhibiting tumor growth through targeted molecular pathways .
  • Antimicrobial Applications : A comparative analysis showed that this chalcone exhibited potent activity against Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one via Aldol condensation?

  • Methodological Answer : The compound can be synthesized via Aldol condensation using para-substituted acetophenone and aldehyde derivatives. Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity .
  • Catalyst : Aqueous NaOH (10–20%) to deprotonate the acetophenone α-hydrogen, initiating enolate formation .
  • Temperature : Room temperature or mild heating (40–60°C) to accelerate reaction kinetics without promoting side reactions .
  • Workup : Acidification with dilute HCl to neutralize the base, followed by recrystallization from ethanol to purify the product .

Q. How can spectroscopic methods confirm the structure and E-configuration of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The E-configuration is confirmed by a coupling constant (J) of 15–17 Hz between the α and β protons of the enone system. Aromatic protons from the 4-methylphenyl and 4-nitrophenyl groups appear as distinct multiplets in the δ 7.2–8.3 ppm range .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm<sup>−1</sup> (C=O stretch) and ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 for C16H13NO3) and fragmentation patterns validate the molecular formula .

Q. What are the key considerations for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer :

  • Solvent Selection : Use slow-evaporation solvents like ethanol or ethyl acetate to promote gradual crystal growth .
  • Temperature Control : Maintain a stable temperature (±1°C) to avoid rapid nucleation.
  • Intermolecular Interactions : The nitro group’s electron-withdrawing nature and methyl group’s steric effects influence packing; hydrogen bonding and π-π stacking are critical for lattice stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological targets of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates reactivity, while electrostatic potential maps highlight nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. The nitro group’s dipole moment and enone system’s planarity enhance binding affinity .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes). Poor in vivo activity may stem from rapid Phase I/II metabolism .
  • Formulation Optimization : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
  • Dose-Response Analysis : Conduct in vivo studies with escalating doses to identify therapeutic windows masked in in vitro assays .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bonding : C–H···O interactions between the nitro group and aromatic protons (D···A distances: ~3.0–3.5 Å) enhance thermal stability .
  • π-π Stacking : Face-to-face stacking of 4-nitrophenyl rings (centroid distances: 3.8–4.2 Å) increases melting points and reduces solubility .
  • Impact on Solubility : Strong lattice forces reduce aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.